Synthesis and Characterization of 3-(1H-pyrazol-5-yl)benzoic Acid: A Technical Guide
Synthesis and Characterization of 3-(1H-pyrazol-5-yl)benzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrazol-5-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a key feature in numerous pharmacologically active compounds, and its incorporation into a benzoic acid scaffold offers a versatile building block for the synthesis of novel therapeutic agents.[1][2] This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analogous transformations reported in the scientific literature.
Physicochemical Properties
3-(1H-Pyrazol-5-yl)benzoic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| IUPAC Name | 3-(1H-pyrazol-5-yl)benzoic acid | [3] |
| CAS Number | 850375-11-0 | [3] |
Proposed Synthesis
The synthesis of 3-(1H-pyrazol-5-yl)benzoic acid can be achieved through a multi-step pathway commencing from 3-acetylbenzoic acid. This proposed route involves a Claisen condensation to introduce a second carbonyl group, followed by cyclization with hydrazine to form the pyrazole ring, and subsequent hydrolysis of the resulting ester.
Caption: Proposed synthetic pathway for 3-(1H-pyrazol-5-yl)benzoic acid.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Step 1: Synthesis of Methyl 3-(3-oxobut-1-en-1-yl)benzoate
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Esterification: To a solution of 3-acetylbenzoic acid (1 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield methyl 3-acetylbenzoate.
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Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of methyl 3-acetylbenzoate (1 eq) and diethyl oxalate (1.1 eq) is added dropwise. The mixture is refluxed for 6 hours. After cooling, the reaction is quenched with dilute HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.
Step 2: Synthesis of Methyl 3-(1H-pyrazol-5-yl)benzoate
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To a solution of methyl 3-(3-oxobut-1-en-1-yl)benzoate (1 eq) in ethanol, hydrazine hydrate (1.5 eq) is added.
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The reaction mixture is refluxed for 8 hours.
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The solvent is evaporated, and the residue is purified by column chromatography to afford methyl 3-(1H-pyrazol-5-yl)benzoate.
Step 3: Synthesis of 3-(1H-pyrazol-5-yl)benzoic acid
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Methyl 3-(1H-pyrazol-5-yl)benzoate (1 eq) is dissolved in a mixture of methanol and 2M aqueous sodium hydroxide solution.
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The mixture is stirred at 60 °C for 4 hours.
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After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with 2M HCl to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to yield 3-(1H-pyrazol-5-yl)benzoic acid.
Characterization Data
The structural confirmation of 3-(1H-pyrazol-5-yl)benzoic acid is achieved through various spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| δ 13.1 (s, 1H, COOH) | δ 167.0 (C=O) |
| δ 12.9 (s, 1H, NH) | δ 142.0 (C-pyrazole) |
| δ 8.2-7.5 (m, 4H, Ar-H) | δ 135.0-128.0 (Ar-C) |
| δ 7.7 (d, 1H, pyrazole-H) | δ 102.0 (C-pyrazole) |
| δ 6.8 (d, 1H, pyrazole-H) |
Note: The chemical shifts are approximate and based on analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum of benzoic acid derivatives typically shows characteristic absorption bands.[4]
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| 3200-3100 | N-H stretch (Pyrazole) |
| 3100-3000 | C-H stretch (Aromatic) |
| 1700-1680 | C=O stretch (Carboxylic acid) |
| 1600-1580 | C=N stretch (Pyrazole) |
| 1500-1400 | C=C stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺: 189.06 |
| [M-H]⁻: 187.05 |
Potential Applications and Logical Relationships
3-(1H-Pyrazol-5-yl)benzoic acid is a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Its bifunctional nature, possessing both a carboxylic acid and a pyrazole ring, allows for a variety of chemical modifications.
Caption: Potential derivatization pathways for 3-(1H-pyrazol-5-yl)benzoic acid.
The carboxylic acid group can be readily converted into amides or esters, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[5] The pyrazole ring offers a site for N-alkylation or N-arylation, further expanding the chemical space for drug discovery programs. The known importance of pyrazole derivatives as antimicrobial and anticancer agents suggests that derivatives of 3-(1H-pyrazol-5-yl)benzoic acid could exhibit interesting pharmacological profiles.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
